REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:23]=[CH:22][C:6]([CH2:7][N:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](/[CH:17]=[CH:18]\[N+:19]([O-])=O)=[CH:9]2)=[CH:5][CH:4]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([CH2:17][CH2:18][NH2:19])=[CH:9]2)=[CH:22][CH:23]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(CN2C=C(C3=CC=CC=C23)\C=C/[N+](=O)[O-])C=C1
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The resulting mixture was refluxed for 16 hours under nitrogen atmosphere
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Duration
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16 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2C=C(C3=CC=CC=C23)CCN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 104.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |